molecular formula C17H14BrNO B14202196 Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- CAS No. 832076-82-1

Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-

Cat. No.: B14202196
CAS No.: 832076-82-1
M. Wt: 328.2 g/mol
InChI Key: VIDNSCZDSOXOND-UHFFFAOYSA-N
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Description

Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-, can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which employs tosylmethylisocyanides (TosMICs) and aldehydes, is widely used for the preparation of oxazole-based compounds .

Industrial Production Methods

Industrial production of oxazole derivatives often involves the use of robust and scalable synthetic routes. The Van Leusen reaction, due to its efficiency and versatility, is particularly favored in industrial settings . This method allows for the preparation of a wide range of oxazole derivatives under relatively mild conditions, making it suitable for large-scale production.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.

    Imidazoles: Contain two nitrogen atoms in the five-membered ring.

Uniqueness

Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

832076-82-1

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

4-(bromomethyl)-5-methyl-2-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C17H14BrNO/c1-12-16(11-18)19-17(20-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

VIDNSCZDSOXOND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CBr

Origin of Product

United States

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